N-[(Z)-1-(4,5-dimethoxy-2-nitrophenyl)-3-(2,4-dimethylanilino)-3-oxoprop-1-en-2-yl]-4-methoxybenzamide
Description
N-[(Z)-1-(4,5-dimethoxy-2-nitrophenyl)-3-(2,4-dimethylanilino)-3-oxoprop-1-en-2-yl]-4-methoxybenzamide is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and functional groups
Properties
IUPAC Name |
N-[(Z)-1-(4,5-dimethoxy-2-nitrophenyl)-3-(2,4-dimethylanilino)-3-oxoprop-1-en-2-yl]-4-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N3O7/c1-16-6-11-21(17(2)12-16)28-27(32)22(29-26(31)18-7-9-20(35-3)10-8-18)13-19-14-24(36-4)25(37-5)15-23(19)30(33)34/h6-15H,1-5H3,(H,28,32)(H,29,31)/b22-13- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOPWVSLLCLSPMI-XKZIYDEJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C(=CC2=CC(=C(C=C2[N+](=O)[O-])OC)OC)NC(=O)C3=CC=C(C=C3)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)NC(=O)/C(=C/C2=CC(=C(C=C2[N+](=O)[O-])OC)OC)/NC(=O)C3=CC=C(C=C3)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N3O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Z)-1-(4,5-dimethoxy-2-nitrophenyl)-3-(2,4-dimethylanilino)-3-oxoprop-1-en-2-yl]-4-methoxybenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the nitrophenyl intermediate: This step involves the nitration of a dimethoxybenzene derivative to introduce the nitro group.
Coupling with aniline derivative: The nitrophenyl intermediate is then coupled with a dimethylaniline derivative under basic conditions to form the desired anilino intermediate.
Formation of the enone: The anilino intermediate undergoes a condensation reaction with a suitable aldehyde to form the enone structure.
Final coupling: The enone is then coupled with a methoxybenzamide derivative to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[(Z)-1-(4,5-dimethoxy-2-nitrophenyl)-3-(2,4-dimethylanilino)-3-oxoprop-1-en-2-yl]-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The enone moiety can be reduced to form the corresponding alcohol.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used for substitution reactions.
Major Products
Amino derivative: Formed by the reduction of the nitro group.
Alcohol derivative: Formed by the reduction of the enone moiety.
Substituted derivatives: Formed by nucleophilic substitution of the methoxy groups.
Scientific Research Applications
N-[(Z)-1-(4,5-dimethoxy-2-nitrophenyl)-3-(2,4-dimethylanilino)-3-oxoprop-1-en-2-yl]-4-methoxybenzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and functional groups.
Materials Science: The compound’s aromatic structure makes it a candidate for the development of new materials with specific electronic properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of N-[(Z)-1-(4,5-dimethoxy-2-nitrophenyl)-3-(2,4-dimethylanilino)-3-oxoprop-1-en-2-yl]-4-methoxybenzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The enone moiety can participate in Michael addition reactions, leading to the formation of covalent bonds with nucleophilic sites in proteins or other biomolecules.
Comparison with Similar Compounds
Similar Compounds
- **N-[(Z)-1-(4,5-dimethoxy-2-nitrophenyl)-3-(2,4-dimethylanilino)-3-oxoprop-1-en-2-yl]-4-methoxybenzamide shares similarities with other nitroaromatic compounds and enone-containing molecules.
4,5-dimethoxy-2-nitrobenzaldehyde: A related compound with similar functional groups but different overall structure.
2,4-dimethylaniline derivatives: Compounds with similar aniline moieties but different substituents.
Uniqueness
The uniqueness of this compound lies in its combination of multiple functional groups, which allows it to participate in a wide range of chemical reactions and interact with various molecular targets
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
